(1H-Indol-3-yl)methanamine oxalate

Catalog No.
S631783
CAS No.
296775-93-4
M.F
C9H11N2+
M. Wt
147.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1H-Indol-3-yl)methanamine oxalate

CAS Number

296775-93-4

Product Name

(1H-Indol-3-yl)methanamine oxalate

IUPAC Name

1H-indol-3-ylmethanamine;oxalic acid

Molecular Formula

C9H11N2+

Molecular Weight

147.2 g/mol

InChI

InChI=1S/C9H10N2.C2H2O4/c10-5-7-6-11-9-4-2-1-3-8(7)9;3-1(4)2(5)6/h1-4,6,11H,5,10H2;(H,3,4)(H,5,6)

InChI Key

JXYGLMATGAAIBU-UHFFFAOYSA-O

SMILES

C1=CC=C2C(=C1)C(=CN2)CN.C(=O)(C(=O)O)O

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C[NH3+]

Potential Applications in Neuroscience Research

Tryptamine plays a role in various neurological functions, including sleep regulation, mood, and cognition []. Research suggests that tryptamine and its derivatives may have potential applications in understanding and treating neurological disorders such as:

  • Depression: Studies have explored the potential of tryptamine agonists, molecules that mimic the effects of tryptamine, for treating depression []. However, further research is needed to determine the efficacy and safety of these compounds for clinical use.
  • Schizophrenia: Research suggests that abnormal tryptamine levels may be involved in the pathophysiology of schizophrenia []. However, the exact role of tryptamine in this disorder remains unclear, and further research is needed.
  • Migraine: Studies have investigated the potential of tryptamine antagonists, molecules that block the effects of tryptamine, for treating migraines []. However, the results have been inconclusive, and further research is needed.

(1H-Indol-3-yl)methanamine oxalate is a chemical compound characterized by its indole structure, which is a bicyclic compound containing a benzene ring fused to a pyrrole ring. The specific oxalate salt form of (1H-Indol-3-yl)methanamine indicates that this compound has been neutralized with oxalic acid, enhancing its solubility and stability for various applications. Its molecular formula is C11H12N2O4C_{11}H_{12}N_{2}O_{4}, and it has a molecular weight of 236.22 g/mol .

Typical of amines and indole derivatives. Common reactions include:

  • Acylation: The amine group can react with acyl chlorides to form amides.
  • Alkylation: The nitrogen atom can be alkylated using alkyl halides, leading to N-alkyl derivatives.
  • Condensation: It can undergo condensation reactions with aldehydes or ketones, forming imines or enamines.

These reactions are significant for synthesizing more complex compounds or modifying the biological activity of the indole structure.

Indole derivatives, including (1H-Indol-3-yl)methanamine oxalate, are known for their diverse biological activities. They often exhibit:

  • Antidepressant Effects: Compounds related to indole structures are frequently studied for their potential role in treating depression due to their influence on serotonin pathways.
  • Antimicrobial Properties: Some indole derivatives have shown effectiveness against various bacterial strains.
  • Anticancer Activity: Research suggests that indole compounds can inhibit tumor growth and induce apoptosis in cancer cells through various mechanisms.

The specific biological activity of (1H-Indol-3-yl)methanamine oxalate requires further investigation to establish its efficacy and safety in clinical applications.

Several methods exist for synthesizing (1H-Indol-3-yl)methanamine oxalate:

  • From Indole Derivatives: Starting from indole or substituted indoles, the synthesis can involve the reaction with formaldehyde and ammonia or an amine to introduce the methanamine group.
  • Oxalate Formation: The resulting amine can then be treated with oxalic acid to form the oxalate salt, enhancing solubility.
  • One-Pot Synthesis: Recent methods may utilize one-pot reactions combining multiple steps to streamline the process and improve yield.

(1H-Indol-3-yl)methanamine oxalate has potential applications in:

  • Pharmaceuticals: As a precursor for synthesizing drugs targeting mental health disorders or infections.
  • Research: In studies exploring the pharmacological properties of indoles and their derivatives.
  • Materials Science: Potential use in developing new materials based on indole chemistry.

Interaction studies involving (1H-Indol-3-yl)methanamine oxalate focus on its binding affinity with various biological targets, including:

  • Serotonin Receptors: Investigating its role as a potential serotonin reuptake inhibitor.
  • Enzymatic Interactions: Understanding how it may affect metabolic enzymes involved in drug metabolism.

These studies are crucial for elucidating the compound's mechanism of action and therapeutic potential.

Several compounds share structural similarities with (1H-Indol-3-yl)methanamine oxalate, each exhibiting unique properties:

Compound NameMolecular FormulaKey Features
(1H-Indol-7-yl)methanamine oxalateC11H12N2O4C_{11}H_{12}N_{2}O_{4}Substituted at position 7, potentially differing biological activity .
N-MethyltryptamineC11H14N2C_{11}H_{14}N_{2}Known for psychoactive properties; structurally related but lacks oxalate .
2-(1H-Indol-1-yl)-N-methylethanamine oxalateC11H14N2O4C_{11}H_{14}N_{2}O_{4}Different substitution pattern affecting its pharmacological profile .

The uniqueness of (1H-Indol-3-yl)methanamine oxalate lies in its specific substitution at the 3-position of the indole ring and its oxalate salt form, which may influence its solubility and biological interactions compared to these similar compounds.

XLogP3

0.8

Wikipedia

Indol-3-ylmethylamine(1+)

Dates

Modify: 2023-08-15

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